5'-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spiro-indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. The initial steps often include the formation of the indole and pyrrole rings, followed by the introduction of the benzyl and methylthioethyl groups. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new treatments for diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and related heterocyclic compounds. Examples include:
- 1-Benzyl-5-phenyl-1H-tetrazole
- Benzyl 1,2-dimethyl-1H-benzimidazol-5-yl ether
Uniqueness
What sets 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its unique spiro-indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C33H32N4O4S |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
5-benzyl-1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C33H32N4O4S/c1-42-18-16-24-28-29(31(40)37(30(28)39)19-21-9-3-2-4-10-21)33(34-24)23-12-6-8-14-26(23)36(32(33)41)20-27(38)35-17-15-22-11-5-7-13-25(22)35/h2-14,24,28-29,34H,15-20H2,1H3 |
InChI Key |
YPVNQWIKSCUHKB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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